N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine
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Overview
Description
N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitro and methyl groups on the pyrimidine ring, along with the pyridinyl substituent, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
N-methylation: The methyl group can be introduced at the nitrogen atom of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine can undergo oxidation reactions, particularly at the methyl group or the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinone.
Reduction: Formation of N-methyl-5-amino-2-(4-pyridinyl)-4-pyrimidinamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine depends on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and leading to cell death.
Modulating Receptors: It can bind to specific receptors on the cell surface, altering signal transduction pathways.
Comparison with Similar Compounds
N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine can be compared with other similar compounds such as:
N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinol: Similar structure but with a hydroxyl group instead of an amine group.
N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinone: Similar structure but with a carbonyl group instead of an amine group.
N-methyl-5-amino-2-(4-pyridinyl)-4-pyrimidinamine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-5-nitro-2-pyridin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPUHQMXWQXECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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